molecular formula C10H22NO2P B1668510 CGP46381 CAS No. 123691-14-5

CGP46381

Cat. No.: B1668510
CAS No.: 123691-14-5
M. Wt: 219.26 g/mol
InChI Key: XOESDNIUAWGCLU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

CGP 46381, also known as 3-Aminopropyl-cyclohexylmethylphosphinic acid, is a selective antagonist of the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

CGP 46381 acts by blocking the GABA B receptor . This action prevents the normal function of the GABA neurotransmitter, which is to reduce neuronal excitability. As a result, CGP 46381 can increase neuronal activity by preventing this inhibitory effect .

Biochemical Pathways

The primary pathway affected by CGP 46381 is the GABAergic pathway . By blocking the GABA B receptors, CGP 46381 disrupts the normal flow of signals in this pathway. The downstream effects of this disruption can vary, but they generally involve an increase in neuronal activity due to the reduced inhibitory effect of GABA .

Pharmacokinetics

CGP 46381 is orally active and brain penetrant . This means it can be taken by mouth and can cross the blood-brain barrier to act directly on the central nervous system. The compound is soluble in water, which aids in its absorption and distribution . .

Result of Action

The primary result of CGP 46381’s action is an increase in neuronal activity . By blocking the inhibitory effect of GABA, CGP 46381 allows neurons to fire more readily. This can have various effects depending on the specific neurons and circuits involved .

Action Environment

The action of CGP 46381 can be influenced by various environmental factors. For example, the presence of other substances that affect GABA receptors can potentially impact the efficacy of CGP 46381. Additionally, factors that affect the compound’s stability, such as temperature and pH, could also influence its action . .

Preparation Methods

The synthesis of CGP 46381 involves several steps, starting with the preparation of the phosphinic acid derivative. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

CGP 46381 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

CGP 46381 is unique among gamma-aminobutyric acid type B receptor antagonists due to its high selectivity and brain-penetrant properties. Similar compounds include:

CGP 46381 stands out due to its potent and selective antagonism of gamma-aminobutyric acid type B receptors, making it a valuable tool in neuroscience research .

Properties

IUPAC Name

3-aminopropyl(cyclohexylmethyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO2P/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h10H,1-9,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOESDNIUAWGCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CP(=O)(CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154065
Record name 3-Aminopropyl-cyclohexylmethylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123691-14-5
Record name 3-Aminopropyl-cyclohexylmethylphosphinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123691145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminopropyl-cyclohexylmethylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.0 g of 3-aminopropyl(benzyl)phosphinic acid hydrochloride and 0.6 g of Nishimura catalyst in 30 ml of methanol is hydrogenated during 4 hours. The catalyst is filtered off and the solvent removed by evaporation. The residue is dissolved in 20 ml of methanol and 10 ml of propyleneoxide are added to the solution. Stirring for 3 hours affords a white solid which is filtered off and dried over phosphorous pentoxide to yield 3-aminopropyl(cyclohexylmethyl)phosphinic acid, m.p. 230° (dec.).
Name
3-aminopropyl(benzyl)phosphinic acid hydrochloride
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
Nishimura catalyst
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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